molecular formula C23H18ClIN2O2S2 B11024001 (1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11024001
M. Wt: 580.9 g/mol
InChI Key: DWRVTSLFBKPVIC-VLGSPTGOSA-N
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Description

The compound (1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule featuring multiple functional groups, including a chlorophenyl group, an iodine atom, and a thiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic synthesis. The process may include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Construction of the Pyrroloquinoline Core: This step may involve cyclization reactions using appropriate starting materials such as substituted anilines and aldehydes.

    Introduction of the Chlorophenyl and Iodo Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

    Final Assembly: The final step involves coupling the thiazolidinone moiety with the pyrroloquinoline core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides, while nucleophilic substitution of the halogens can introduce various functional groups.

Scientific Research Applications

(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several applications in scientific research:

    Medicinal Chemistry: It may be investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Biological Studies: The compound can be used to study enzyme inhibition or receptor binding.

    Industrial Applications: It might be explored for use in the synthesis of other complex organic molecules or as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Interacting with Receptors: Modulating receptor activity to produce a therapeutic effect.

    Disrupting Cellular Processes: Interfering with cellular pathways critical for the survival of pathogens or cancer cells.

Comparison with Similar Compounds

(1Z)-6-(4-chlorophenyl)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared to other compounds with similar structures or functional groups:

This compound’s uniqueness lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H18ClIN2O2S2

Molecular Weight

580.9 g/mol

IUPAC Name

(5Z)-5-[9-(4-chlorophenyl)-6-iodo-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18ClIN2O2S2/c1-22(2)10-23(3,11-4-6-12(24)7-5-11)15-9-13(25)8-14-16(20(29)27(22)17(14)15)18-19(28)26-21(30)31-18/h4-9H,10H2,1-3H3,(H,26,28,30)/b18-16-

InChI Key

DWRVTSLFBKPVIC-VLGSPTGOSA-N

Isomeric SMILES

CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)NC(=S)S4)I)(C)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)NC(=S)S4)I)(C)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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